(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Analytical Chemistry Quality Control Compound Identity Verification

(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 312706-93-7) is a fully synthetic 2-imino-2H-chromene-3-carboxamide derivative bearing a characteristic 2-chlorophenyl substituent on the exocyclic imine nitrogen and an unsubstituted N-phenyl amide terminus. The compound has a molecular formula of C₂₂H₁₅ClN₂O₂, a molecular weight of 374.83 g/mol, and a defined (Z)-configuration about the C=N bond as confirmed by ¹H NMR spectroscopy in DMSO-d₆.

Molecular Formula C22H15ClN2O2
Molecular Weight 374.82
CAS No. 312706-93-7
Cat. No. B2570034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
CAS312706-93-7
Molecular FormulaC22H15ClN2O2
Molecular Weight374.82
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4Cl
InChIInChI=1S/C22H15ClN2O2/c23-18-11-5-6-12-19(18)25-22-17(14-15-8-4-7-13-20(15)27-22)21(26)24-16-9-2-1-3-10-16/h1-14H,(H,24,26)
InChIKeyHTTLBAAPRRKZMK-LVWGJNHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-[(2-Chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 312706-93-7): Structural Identity, Physicochemical Profile, and Sourcing Baseline


(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 312706-93-7) is a fully synthetic 2-imino-2H-chromene-3-carboxamide derivative bearing a characteristic 2-chlorophenyl substituent on the exocyclic imine nitrogen and an unsubstituted N-phenyl amide terminus [1]. The compound has a molecular formula of C₂₂H₁₅ClN₂O₂, a molecular weight of 374.83 g/mol, and a defined (Z)-configuration about the C=N bond as confirmed by ¹H NMR spectroscopy in DMSO-d₆ [1]. It belongs to the broader class of 2-iminochromene-3-carboxamides, a scaffold with documented inhibitory activity against carbonyl reductase 1 (CBR1), aldo-keto reductase family members (AKR1B10, AKR1C3), and β-secretase (BACE1) [2][3]. The presence of the ortho-chlorine atom on the N-phenylimino ring distinguishes it from para-substituted, meta-substituted, and non-halogenated analogs that populate the same chemical space, with potential implications for target binding conformation, metabolic stability, and physicochemical properties [2][4].

Why Generic 2-Iminochromene-3-carboxamides Cannot Substitute for the 2-Chlorophenyl Analog (CAS 312706-93-7) in Research and Development


Within the 2-iminochromene-3-carboxamide chemotype, even single-atom variations in halogen position or N-aryl substitution pattern produce quantifiable shifts in enzyme inhibition potency, selectivity profile, and metal-chelation behavior. The ortho-chlorine substitution in the target compound introduces a unique combination of steric hindrance and electronic effects at the imine binding interface that cannot be replicated by the para-chloro isomer (CAS 314048-22-1), the non-halogenated parent 2-imino-N-phenyl-2H-chromene-3-carboxamide (CAS 52218-01-6), or 8-hydroxylated analogs such as 13h [1]. In the closely related CBR1 inhibitor series, moving from a 4-methoxyphenylimino lead to the 2-chlorophenylamide derivative (13h) increased binding affinity by over two orders of magnitude (Ki = 15 nM versus micromolar-range precursors), an effect attributed to chlorine-mediated interactions with substrate-binding residues Ser139, Met141, Tyr193, and Trp229 [1]. Furthermore, the N-phenyl (rather than N-alkyl or N-heterocyclic) carboxamide terminus of the target compound preserves hydrogen-bond donor capacity while offering a modular handle for metal complexation that is abrogated in tertiary amide analogs [2]. Generic substitution within procurement workflows therefore risks selecting a compound with fundamentally different target engagement, selectivity, and derivatization potential.

Quantitative Differentiation Evidence for (2Z)-2-[(2-Chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 312706-93-7) Versus Closest Analogs


Ortho-Chlorine Substitution Confers a Distinct ¹H NMR Spectroscopic Fingerprint Relative to Para-Chloro and Non-Halogenated Analogs for Identity Verification in Procurement

The (Z)-configured 2-chlorophenylimino moiety in the target compound produces a unique ¹H NMR spectral signature (DMSO-d₆) that is fully distinguishable from the para-chloro isomer (CAS 314048-22-1) and the non-halogenated parent (CAS 52218-01-6). The ortho-substitution pattern alters the magnetic environment of the chromene H-4 proton and the imino N-aryl protons in a predictable and reproducible manner, providing a definitive identity confirmation endpoint for procurement specifications [1]. The target compound's SpectraBase entry (Compound ID 9gvmjBuBqn2) serves as a publicly accessible reference standard for batch-to-batch identity verification [1].

Analytical Chemistry Quality Control Compound Identity Verification

Synthetic Accessibility via Knoevenagel Condensation Under Eco-Friendly Conditions Provides Procurement and Scale-Up Advantage Over Multi-Step Heterocyclic Alternatives

The 2-iminochromene-3-carboxamide scaffold, including the target compound's core, is accessible via a one-pot Knoevenagel condensation between 2-hydroxybenzaldehyde derivatives and N-substituted cyanoacetamides, a methodology validated by Proença and Costa (2008) as an eco-friendly approach with reduced solvent usage and mild conditions [1]. This contrasts with 2-oxo-2H-chromene-3-carboxamide analogs (e.g., coumarin-based inhibitors), which typically require an additional oxidation or hydrolysis step, and with 8-hydroxylated derivatives (e.g., 13h) that demand protected catechol precursors and additional deprotection sequences [2]. The reported green synthesis achieves the 2-imino core in a single operational step at ambient temperature, a meaningful differentiator for research groups prioritizing scalable, reproducible synthesis over multi-step routes.

Synthetic Chemistry Green Chemistry Process Development

2-Chlorophenyl Substituent Correlates with Nanomolar Enzyme Inhibition Potency in the Closest Characterized Analog (13h), Supporting Class-Level Structure-Activity Inference

In the most structurally proximal analog with published quantitative data, 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h) exhibited a competitive inhibition Ki of 15 nM against human carbonyl reductase 1 (CBR1), representing the most potent inhibitor in a 19-compound series [1]. The 2-chlorophenylamide moiety was essential for high-affinity binding, with the chlorine atom engaging in favorable interactions with substrate-binding pocket residues Met141 and Trp229 as confirmed by site-directed mutagenesis [1]. Compound 13h also demonstrated >150-fold selectivity for CBR1 over the closely related isozyme CBR3 and over seven other NADPH-dependent reductases (AKR1B1, AKR1B10, AKR1C1, AKR1C2, AKR1C4, DXCR, DHRS4), and inhibited cellular CBR1-mediated metabolism at 4 µM [1]. While the target compound lacks the 8-hydroxy group present in 13h, the conserved 2-chlorophenylimino pharmacophore suggests that the ortho-chlorine substitution is a critical determinant of target engagement within this chemotype, distinguishing it from para-chloro, meta-chloro, and non-halogenated analogs that showed markedly weaker CBR1 inhibition in the same study [1].

Enzyme Inhibition Carbonyl Reductase 1 Structure-Activity Relationship

N-Phenyl Carboxamide Terminus Enables Transition Metal Complexation for Enhanced Biological Activity, a Capability Absent in N-Alkyl and Tertiary Amide Analogs

The N-phenyl-2-imino-2H-chromene-3-carboxamide ligand scaffold (NPICC, the unchlorinated core of the target compound) was demonstrated by Ismael et al. (2023) to form stable octahedral complexes with Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, with the Ni(II) complex exhibiting IC₅₀ values of 6.42 µg/mL against SKOV-3 (ovarian cancer) and 3.95 µg/mL against MDA-MB-231 (breast cancer) cell lines [1]. Importantly, the metal complexes showed substantially enhanced antimicrobial activity compared to the free NPICC ligand, with inhibition zones against Klebsiella pneumoniae, Staphylococcus epidermidis, Staphylococcus aureus, and Candida albicans comparable to commercial antibiotic and antifungal controls [1]. The N-phenyl secondary amide provides the requisite NH deprotonation site for metal coordination; N-alkyl, N,N-disubstituted, and N-heterocyclic carboxamide analogs lack this capacity [1]. The target compound preserves this N-phenyl carboxamide motif, differentiating it from N-alkyl-2-iminochromene-3-carboxamide derivatives (e.g., N-cyclopentyl, N-benzyl, or N-pyridyl variants) that forfeit metal-chelation potential.

Medicinal Inorganic Chemistry Metal Complexes Anticancer Screening

Chromene-3-carboxamide Chemotype Demonstrates AKR1B10 and AKR1C3 Inhibitory Activity with Sub-Micromolar Potency in Closely Related Analogs, Establishing Target-Class Relevance

The 2-iminochromene-3-carboxamide scaffold has been validated as a privileged chemotype for aldo-keto reductase inhibition through two independent studies. Endo et al. (2010) identified chromene-3-carboxamide derivatives as potent AKR1B10 inhibitors via virtual screening, with the most active compounds showing sub-micromolar IC₅₀ values and selectivity over the related AKR1B1 isoform [1]. In a subsequent study, N-(4-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide (2d) was reported as a novel AKR1C3 inhibitor with IC₅₀ values of 25–56 nM and >220-fold selectivity over AKR1C1, AKR1C2, and AKR1C4 [2]. Additionally, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide was identified through molecular docking as engaging Val301 and Leu302 in the AKR1B10 catalytic site via critical hydrogen bonds [3]. The target compound, bearing both the 2-imino and N-phenyl carboxamide substructures present in the validated AKR inhibitors, occupies a strategic intersection of these pharmacophoric elements; analogs lacking the imino functionality (2-oxo series) or the N-phenyl amide (N-alkyl series) diverge from these validated interaction patterns [1][2][3].

Aldo-Keto Reductase Inhibition Cancer Therapeutics Virtual Screening

Physicochemical Differentiation: Ortho-Chlorine Substitution Modulates logP and Hydrogen-Bond Acceptor Count Relative to Non-Halogenated and Para-Halogenated Analogs

The ortho-chlorine atom in the target compound (C₂₂H₁₅ClN₂O₂, MW 374.83) contributes to a calculated logP of approximately 4.3 and a topological polar surface area (TPSA) of approximately 51 Ų (estimated by fragment-based calculation), placing it in a more lipophilic region of chemical space compared to the non-halogenated parent NPICC (C₁₆H₁₂N₂O₂, MW 264.28, estimated logP ~3.1, TPSA ~51 Ų) [1]. The para-chloro isomer (CAS 314048-22-1, C₁₆H₁₁ClN₂O₂, MW 298.72) has a lower molecular weight due to the absence of the N-phenyl carboxamide terminus and a different halogen electronic environment . This enhanced lipophilicity of the target compound may improve membrane permeability in cellular assays compared to non-chlorinated analogs, a consideration supported by the observation that compound 13h (also bearing a 2-chlorophenyl moiety) demonstrated effective cellular CBR1 inhibition at 4 µM [2]. Furthermore, the ortho-chlorine atom, due to its proximity to the imine nitrogen, may influence the (Z)/(E) configurational stability and the basicity of the imine lone pair differently than para- or meta-substituted congeners [1].

Physicochemical Properties Drug-Likeness Computational Chemistry

Recommended Application Scenarios for (2Z)-2-[(2-Chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 312706-93-7) Based on Differentiated Evidence


Carbonyl Reductase 1 (CBR1) Inhibitor Screening and Lead Optimization Campaigns

The target compound is recommended as a key member of focused 2-iminochromene-3-carboxamide libraries targeting CBR1. The 2-chlorophenylimino pharmacophore is a validated potency determinant, as demonstrated by the Ki = 15 nM achieved by the closely related analog 13h, which also exhibited >150-fold selectivity over CBR3 and other reductases [1]. Researchers should prioritize the ortho-chlorinated analog over para-chloro or non-halogenated versions, which showed substantially weaker CBR1 engagement in the structure-activity relationship (SAR) study [1]. The compound's synthetic accessibility via one-pot Knoevenagel condensation further supports its use as a scalable starting point for medicinal chemistry optimization [2].

Transition Metal Complexation Studies for Anticancer Metallodrug Development

The N-phenyl carboxamide terminus of the target compound provides the secondary amide NH required for deprotonation and subsequent metal coordination with Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ [1]. The NPICC ligand scaffold (the unchlorinated core) has been shown to yield Ni(II) complexes with IC₅₀ values of 3.95–6.42 µg/mL against SKOV-3 and MDA-MB-231 cell lines, surpassing the activity of the free ligand [1]. The target compound's 2-chlorophenyl substituent offers an additional handle for modulating the electronic environment of the metal center, a parameter that can be systematically explored in structure-activity studies. Procurement of the target compound over N-alkyl carboxamide analogs is essential for this application, as tertiary amides or N-heterocyclic variants cannot undergo the requisite NH deprotonation for complex formation [1].

Aldo-Keto Reductase (AKR1B10/AKR1C3) Selective Inhibitor Discovery

The 2-imino-N-phenylchromene-3-carboxamide core embodied by the target compound aligns with the pharmacophoric requirements for potent AKR1B10 and AKR1C3 inhibition, as established by Endo et al. (2010) and Verma et al. (2020) [1][2]. Published data show that 2-iminochromene derivatives achieve AKR1C3 IC₅₀ values of 25–56 nM with >220-fold selectivity over related isozymes, while molecular docking studies confirm that the N-phenyl amide and 2-imino groups engage critical active-site residues [2][3]. The ortho-chlorine substitution in the target compound may further modulate isoform selectivity through steric and electronic effects distinct from the 4-fluorophenyl or 4-methoxyphenyl variants reported in the literature, making it a valuable comparator for SAR expansion [2].

Analytical Reference Standard for Ortho-Chlorinated 2-Iminochromene-3-carboxamide Identity Confirmation

The target compound's fully assigned ¹H NMR spectrum in the SpectraBase database (Compound ID 9gvmjBuBqn2) provides a publicly accessible, citable reference standard for analytical laboratories performing identity verification of ortho-chlorinated 2-iminochromene-3-carboxamides [1]. The diagnostically different aromatic proton splitting pattern arising from the ortho-chlorine substitution enables unambiguous discrimination from the para-chloro isomer (CAS 314048-22-1) and the non-halogenated parent (CAS 52218-01-6), reducing the risk of procurement errors when sourcing from chemical suppliers where structurally similar analogs may be co-marketed [1].

Quote Request

Request a Quote for (2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.